molecular formula C16H18 B13949317 2-Butylbiphenyl CAS No. 41638-55-5

2-Butylbiphenyl

Cat. No.: B13949317
CAS No.: 41638-55-5
M. Wt: 210.31 g/mol
InChI Key: RMSGQZDGSZOJMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butylbiphenyl is an organic compound consisting of a biphenyl structure with a butyl group attached to one of the benzene rings. It is a member of the biphenyl family, which is known for its diverse applications in various fields, including chemistry, biology, and industry. The compound’s molecular formula is C16H18, and it has a molecular weight of 210.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butylbiphenyl can be synthesized through various methods, including the Friedel-Crafts alkylation reaction. In this method, biphenyl reacts with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Butylbiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Butylbiphenyl involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . Additionally, its ability to interact with microbial cell membranes contributes to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butylbiphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its butyl group enhances its solubility in organic solvents and influences its reactivity compared to other biphenyl derivatives .

Properties

CAS No.

41638-55-5

Molecular Formula

C16H18

Molecular Weight

210.31 g/mol

IUPAC Name

1-butyl-2-phenylbenzene

InChI

InChI=1S/C16H18/c1-2-3-9-14-12-7-8-13-16(14)15-10-5-4-6-11-15/h4-8,10-13H,2-3,9H2,1H3

InChI Key

RMSGQZDGSZOJMU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=CC=C1C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.